4'-Bromo-3-piperidinomethyl benzophenone
Description
4'-Bromo-3-piperidinomethyl benzophenone (CAS 898792-93-3) is a halogenated benzophenone derivative featuring a bromine atom at the 4' position and a piperidinomethyl group at the 3 position of the benzophenone core. Its molecular formula is C₁₉H₂₁BrNO, with a molecular weight of 376.28 g/mol. The piperidine ring introduces basicity, while bromine enhances lipophilicity and electronic effects, influencing both physicochemical properties and biological activity .
Properties
IUPAC Name |
(4-bromophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYLMJAWAQKOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643137 | |
| Record name | (4-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-93-3 | |
| Record name | (4-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Bromo-3-piperidinomethyl benzophenone typically involves the reaction of 4’-bromobenzophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
4’-Bromo-3-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The piperidinomethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Bromo-3-piperidinomethyl benzophenone is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Halogenation and Substitution Patterns
- 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (CAS 898773-39-2) Structure: Features a fluorine atom at the 3' position and a piperidinomethyl group at the 2 position. Molecular Formula: C₁₉H₁₉BrFNO. Key Differences: Fluorine's electronegativity enhances polarity and may improve metabolic stability compared to non-fluorinated analogs. However, the shifted substituent positions (2-piperidinomethyl vs.
- 4-Bromo-3',4'-(ethylenedioxy)benzophenone (CAS 101018-99-9) Structure: Contains an ethylenedioxy group at the 3',4' positions. Key Differences: The ethylenedioxy group increases electron density and rigidity, which may reduce membrane permeability compared to the piperidinomethyl derivative. This structural feature is often used to enhance photostability in polymer applications .
2.2. Heterocyclic Ring Variations
- 4'-Bromo-3-pyrrolidinomethyl benzophenone (CAS 898774-69-1) Structure: Substitutes piperidine with pyrrolidine. Molecular Formula: C₁₈H₁₉BrNO. Key Differences: Pyrrolidine's five-membered ring reduces steric hindrance and basicity (pKa ~11 for pyrrolidine vs. ~11.3 for piperidine). This may decrease interactions with charged biological targets but improve solubility in polar solvents .
- 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone (CAS 898783-01-2) Structure: Incorporates a methylpiperazine group. Key Differences: The additional nitrogen in methylpiperazine enhances hydrogen-bonding capacity and solubility. Methylation further increases hydrophobicity, which could improve blood-brain barrier penetration .
3.1. Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Water) | Glass Transition (Tg) |
|---|---|---|---|---|
| 4'-Bromo-3-piperidinomethyl benzophenone | 376.28 | ~3.7 | Low | Not reported |
| 4'-Bromo-3'-fluoro-2-piperidinomethyl | 376.26 | ~3.9 | Low | 218 K (predicted) |
| 4'-Bromo-3-pyrrolidinomethyl | 362.24 | ~3.4 | Moderate | Not reported |
*Predicted using XLogP3 values .
- Impact of Bromine : Bromine increases molecular weight and lipophilicity (LogP), reducing aqueous solubility but enhancing lipid membrane penetration.
- Impact of Fluorine : Fluorine in the 3' position slightly elevates LogP and may stabilize metabolic degradation .
Biological Activity
4'-Bromo-3-piperidinomethyl benzophenone (molecular formula: C19H20BrNO) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of benzophenone, which is known for its diverse applications in pharmaceuticals, particularly as a building block in drug design and development.
| Property | Value |
|---|---|
| Molecular Weight | 358.27 g/mol |
| IUPAC Name | (4-bromophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
| InChI Key | BXYLMJAWAQKOFN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Synthesis
The synthesis of this compound typically involves the reaction of 4'-bromobenzophenone with piperidine under specific conditions, often utilizing a solvent and a catalyst to facilitate the reaction. The resulting compound features a piperidinomethyl group, which is pivotal for its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the realm of cancer research and neuropharmacology.
Anticancer Activity
A study highlighted the potential of Mannich bases, including derivatives similar to this compound, as anticancer agents . These compounds demonstrated significant cytotoxic effects against various cancer cell lines, including human colon cancer cells, with IC50 values indicating effectiveness comparable to established chemotherapeutics like 5-fluorouracil .
Table: Cytotoxicity of Mannich Bases Derived from Benzophenones
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Human Colon Cancer | <2 |
| Reference Drug (5-Fluorouracil) | Human Colon Cancer | ~5 |
The mechanism of action for this compound involves its interaction with various molecular targets. It is believed to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to apoptosis in cancer cells, contributing to its anticancer properties.
Neuropharmacological Potential
Recent studies have explored the role of benzophenone derivatives in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit cholinesterases, thereby enhancing cholinergic activity which is critical in cognitive function .
Table: Inhibitory Activity on Cholinesterases
| Compound | AChE Inhibition (IC50 µM) | BuChE Inhibition (IC50 µM) |
|---|---|---|
| This compound | Not specified | Not specified |
| Reference Compound | 0.172 | 1.16 |
Study on Cytotoxicity
In one notable case study, researchers evaluated the cytotoxic effects of various Mannich bases against different cancer cell lines. The results showed that compounds derived from benzophenones exhibited enhanced potency due to structural modifications, including the introduction of piperidine moieties .
Study on Cholinesterase Inhibition
Another study focused on the inhibitory effects of benzophenone derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings suggested that structural variations significantly influenced their inhibitory activity, providing insights into their potential use in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
